![molecular formula C24H20ClN3O4 B2355021 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol CAS No. 898919-42-1](/img/structure/B2355021.png)
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol
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Description
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of certain enzymes and has shown promising results in various studies. The purpose of
Scientific Research Applications
Antifungal Agents
Research has demonstrated the synthesis of pyrimidine derivatives, including those with methoxy and chlorobenzyl groups, which have shown promising antifungal effects against significant types of fungi such as Aspergillus terreus and Aspergillus niger. These compounds, through their structural configurations, offer potential pathways for developing antifungal agents with high efficacy (Jafar et al., 2017).
Aldose Reductase Inhibitors
The pyrimidinyl structure has been incorporated into aldose reductase inhibitors, exhibiting significant antioxidant activity. These compounds, which include pyrimidine derivatives with phenol moieties, provide a foundation for novel treatments targeting diabetic complications by inhibiting the aldose reductase enzyme (La Motta et al., 2007).
Spin Interactions in Zinc Complexes
Studies involving pyrimidine derivatives have also contributed to understanding spin interactions in zinc complexes. The incorporation of methoxy and pyrimidinyl groups into Schiff and Mannich bases, forming zinc bis-phenolate complexes, has offered insights into the electronic and structural factors influencing spin interactions, which are pivotal in materials science and molecular electronics (Orio et al., 2010).
properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-17-6-8-18(9-7-17)32-22-13-27-24(26)28-23(22)20-11-10-19(12-21(20)29)31-14-15-2-4-16(25)5-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCCPTSNJJOCEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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